N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a fluorophenyl group and a triazolopyrimidine core, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that enzyme inhibitors like this compound typically work by binding to their target enzymes and preventing them from catalyzing their respective reactions .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the biochemical pathways associated with its target enzymes .
Result of Action
As an enzyme inhibitor, it can be inferred that it may alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: Used in studies to understand its effects on cellular processes and pathways.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- Dimethyl 2,6-pyridinedicarboxylate
Comparison
Compared to similar compounds, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific triazolopyrimidine structure and the presence of a fluorophenyl group
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJBRIUYFBUFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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